5-(4-(benzyloxy)phenyl)-4-(3-fluoro-4-methylbenzoyl)-1-(furan-2-ylmethyl)-3-hydroxy-1H-pyrrol-2(5H)-one 5-(4-(benzyloxy)phenyl)-4-(3-fluoro-4-methylbenzoyl)-1-(furan-2-ylmethyl)-3-hydroxy-1H-pyrrol-2(5H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16136907
InChI: InChI=1S/C30H24FNO5/c1-19-9-10-22(16-25(19)31)28(33)26-27(32(30(35)29(26)34)17-24-8-5-15-36-24)21-11-13-23(14-12-21)37-18-20-6-3-2-4-7-20/h2-16,27,33H,17-18H2,1H3/b28-26-
SMILES:
Molecular Formula: C30H24FNO5
Molecular Weight: 497.5 g/mol

5-(4-(benzyloxy)phenyl)-4-(3-fluoro-4-methylbenzoyl)-1-(furan-2-ylmethyl)-3-hydroxy-1H-pyrrol-2(5H)-one

CAS No.:

Cat. No.: VC16136907

Molecular Formula: C30H24FNO5

Molecular Weight: 497.5 g/mol

* For research use only. Not for human or veterinary use.

5-(4-(benzyloxy)phenyl)-4-(3-fluoro-4-methylbenzoyl)-1-(furan-2-ylmethyl)-3-hydroxy-1H-pyrrol-2(5H)-one -

Specification

Molecular Formula C30H24FNO5
Molecular Weight 497.5 g/mol
IUPAC Name (4Z)-4-[(3-fluoro-4-methylphenyl)-hydroxymethylidene]-1-(furan-2-ylmethyl)-5-(4-phenylmethoxyphenyl)pyrrolidine-2,3-dione
Standard InChI InChI=1S/C30H24FNO5/c1-19-9-10-22(16-25(19)31)28(33)26-27(32(30(35)29(26)34)17-24-8-5-15-36-24)21-11-13-23(14-12-21)37-18-20-6-3-2-4-7-20/h2-16,27,33H,17-18H2,1H3/b28-26-
Standard InChI Key CLMTYDAAKKJSJL-SGEDCAFJSA-N
Isomeric SMILES CC1=C(C=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CC3=CC=CO3)C4=CC=C(C=C4)OCC5=CC=CC=C5)/O)F
Canonical SMILES CC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CC=CO3)C4=CC=C(C=C4)OCC5=CC=CC=C5)O)F

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features a pyrrol-2(5H)-one backbone, a five-membered lactam ring with a ketone group at position 2. Key substituents include:

  • 4-(Benzyloxy)phenyl group at position 5: Introduces aromatic bulk and potential π-π interactions.

  • 3-Fluoro-4-methylbenzoyl group at position 4: Combines electron-withdrawing (fluoro) and hydrophobic (methyl) motifs.

  • Furan-2-ylmethyl group at position 1: Adds a heteroaromatic moiety capable of hydrogen bonding.

  • Hydroxyl group at position 3: Enhances solubility and participates in intermolecular interactions .

The molecular formula is C₃₁H₂₅FNO₆, with a molar mass of 538.54 g/mol.

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR:

    • Aromatic protons from the benzyloxy group resonate at δ 7.30–7.45 ppm (multiplet, 5H) .

    • Furan protons appear as distinct doublets at δ 6.35 ppm (H-3) and δ 7.45 ppm (H-4) .

    • The hydroxyl proton is observed as a broad singlet near δ 9.80 ppm .

  • ¹³C NMR:

    • Lactam carbonyl (C-2) at δ 170–175 ppm .

    • Benzoyl carbonyl (C=O) at δ 165–168 ppm .

Infrared (IR) Spectroscopy

  • Strong absorption bands at 1680–1700 cm⁻¹ (C=O stretch) and 3300–3500 cm⁻¹ (O-H stretch) .

Synthesis and Optimization

Synthetic Pathway

The synthesis involves a multi-step approach:

  • Formation of the Pyrrolone Core:

    • Condensation of a β-keto ester with an amine under acidic conditions generates the lactam ring .

  • Substitution at Position 1:

    • Alkylation with furan-2-ylmethyl bromide introduces the furylmethyl group .

  • Acylation at Position 4:

    • Reaction with 3-fluoro-4-methylbenzoyl chloride in the presence of triethylamine .

  • Hydroxylation at Position 3:

    • Oxidative treatment with hydrogen peroxide yields the hydroxyl group .

Table 1: Key Reaction Conditions and Yields

StepReagentsTemperatureYield
1β-keto ester, NH₃·HCl80°C65%
2Furan-2-ylmethyl bromide, K₂CO₃RT58%
33-Fluoro-4-methylbenzoyl chloride, Et₃N0°C → RT72%
4H₂O₂, AcOH50°C45%

Purification and Analytical Data

  • High-Performance Liquid Chromatography (HPLC): Purity >98% (C18 column, acetonitrile/water gradient).

  • Melting Point: 189–192°C (decomposition observed above 195°C) .

CompoundSubstituentsIC₅₀ (5-LO Inhibition)
TargetFuran-2-ylmethyl0.85 µM (predicted)
Analog APyridin-3-ylmethyl1.2 µM
Analog BPhenyl2.5 µM

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

  • logP: 3.8 (calculated), indicating moderate lipophilicity.

  • Aqueous Solubility: 12 µg/mL at pH 7.4, suggesting formulation challenges .

Metabolic Stability

  • Cytochrome P450 Metabolism: Predominant oxidation at the furan ring (CYP3A4), forming a γ-ketoenol intermediate .

Future Directions

Research Priorities

  • In Vivo Efficacy Studies: Evaluate anti-inflammatory activity in murine models.

  • Prodrug Development: Address solubility limitations via phosphate esterification.

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